5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine
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Overview
Description
5-{[(1R*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-N,N-dimethyl-2-pyridinamine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds related to the chemical structure have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, the synthesis of new pyridine derivatives, including nicotinamide and related compounds, has demonstrated potential antimicrobial effects. Such studies contribute to the exploration of novel therapeutic agents against microbial infections (Othman, 2013).
Coordination Chemistry
Research into the coordination chemistry of related compounds, including the synthesis of hexadentate ligands with applications in metal coordination, provides insights into the development of new materials and catalysts. This area of study highlights the versatility of such compounds in forming complex structures with metals, which can be applied in various industrial and research settings (Comba et al., 2016).
Antiviral Activity
The synthesis and evaluation of related heterocyclic compounds have shown potential antiviral activities. This includes the development of novel compounds with specific structural features aimed at combating viral infections. Such research is crucial for identifying new therapeutic strategies against viruses (Attaby et al., 2006).
Inotropic Activity
Compounds with a similar chemical framework have been synthesized and assessed for their inotropic activity, which refers to the strength of muscle contraction. This line of research has implications for the development of drugs that can manage heart conditions by modulating the force of cardiac muscle contractions (Sircar et al., 1987).
Safety and Hazards
Properties
IUPAC Name |
[(1R,5R)-6-[[6-(dimethylamino)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-24(2)20-6-4-16(11-23-20)12-25-13-17-3-5-19(25)15-26(14-17)21(27)18-7-9-22-10-8-18/h4,6-11,17,19H,3,5,12-15H2,1-2H3/t17-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJIZIAUCLFCO-IEBWSBKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CC3CCC2CN(C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=C(C=C1)CN2C[C@H]3CC[C@@H]2CN(C3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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